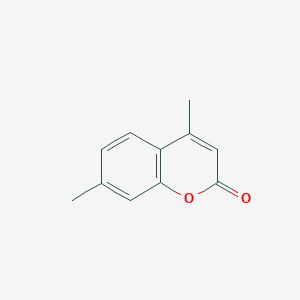

4,7-Dimethylcoumarin

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-9-8(2)6-11(12)13-10(9)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMAHEBVYSIROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312486 | |

| Record name | 4,7-dimethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-90-5 | |

| Record name | 4,7-Dimethylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14002-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-dimethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,7-Dimethylcoumarin via Pechmann Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pechmann condensation reaction for the synthesis of 4,7-dimethylcoumarin, a valuable scaffold in medicinal chemistry and materials science. This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction to the Pechmann Condensation

The Pechmann condensation is a classic and widely utilized method for the synthesis of coumarins.[1][2] Discovered by German chemist Hans von Pechmann, this reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[1] The versatility of this reaction allows for the preparation of a diverse range of coumarin derivatives by varying the phenolic and β-ketoester starting materials.[3] For the synthesis of this compound, the reaction proceeds by condensing m-cresol with ethyl acetoacetate.

Reaction Mechanism

The mechanism of the Pechmann condensation is a multi-step process initiated by an acid catalyst.[1][2][4] While the exact sequence of steps can be debated and may depend on the specific reactants and conditions, the generally accepted pathway involves three key stages: transesterification, electrophilic aromatic substitution, and dehydration.[1][4]

A plausible mechanism for the synthesis of this compound from m-cresol and ethyl acetoacetate is as follows:

-

Protonation of the β-ketoester: The acid catalyst protonates the carbonyl oxygen of the ester group in ethyl acetoacetate, increasing its electrophilicity.

-

Transesterification: The hydroxyl group of m-cresol attacks the activated carbonyl carbon of the ester, leading to a transesterification reaction and the formation of a new ester intermediate.

-

Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The keto-enol tautomerism of the β-keto group is followed by an intramolecular electrophilic attack of the protonated ketone on the activated aromatic ring of the m-cresol moiety, ortho to the oxygen atom.

-

Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic pyrone ring of the coumarin.[1][4]

References

Spectroscopic properties of 4,7-Dimethylcoumarin

An In-depth Technical Guide on the Spectroscopic Properties of 4,7-Dimethylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of this compound, a fluorescent molecule belonging to the coumarin family. Due to its distinct photophysical characteristics, this compound is of significant interest for various applications, including fluorescent probes and drug development. This document summarizes its key spectroscopic parameters, details the experimental protocols for their measurement, and visualizes relevant processes.

Core Spectroscopic Properties

This compound exhibits solvent-dependent absorption and emission characteristics. The methyl groups at the 4 and 7 positions influence its electronic distribution and, consequently, its interaction with the surrounding solvent environment. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, indicative of a more polar excited state compared to the ground state.

Data Presentation

The following tables summarize the key spectroscopic parameters of this compound in various organic solvents. This data is essential for researchers designing experiments and applications involving this fluorophore.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Stokes Shift (cm-1) |

| n-Hexane | 1.88 | 318 | 378 | 5287 |

| Cyclohexane | 2.02 | 320 | 380 | 5128 |

| Toluene | 2.38 | 322 | 385 | 5045 |

| Chloroform | 4.81 | 323 | 395 | 5683 |

| Ethyl Acetate | 6.02 | 321 | 392 | 5634 |

| Dichloromethane | 8.93 | 324 | 400 | 6015 |

| Acetone | 20.7 | 322 | 405 | 6479 |

| Ethanol | 24.5 | 323 | 408 | 6586 |

| Methanol | 32.7 | 324 | 410 | 6699 |

| Acetonitrile | 37.5 | 323 | 406 | 6489 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 325 | 412 | 6693 |

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| Cyclohexane | 0.52 | 2.10 |

| Toluene | 0.65 | 2.55 |

| Chloroform | 0.78 | 3.12 |

| Ethyl Acetate | 0.82 | 3.30 |

| Acetone | 0.88 | 3.50 |

| Ethanol | 0.91 | 3.65 |

| Methanol | 0.90 | 3.60 |

| Acetonitrile | 0.85 | 3.40 |

Note: The data presented in these tables are compiled from various sources and represent typical values. Actual experimental results may vary depending on the specific conditions, purity of the compound and solvents, and the instrumentation used.

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires precise experimental procedures. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a chosen spectroscopic grade solvent with a concentration of approximately 1 mM.

-

Serial Dilutions: From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 20 µM.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Absorbance Measurement: Measure the absorbance spectra of the diluted solutions from 250 nm to 500 nm. Identify the wavelength of maximum absorption (λabs).

-

Data Analysis: Plot the absorbance at λabs against the concentration of the solutions. According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be determined from the slope of the resulting linear fit.

Fluorescence Spectroscopy

This protocol describes the determination of the excitation and emission spectra of this compound.

Materials:

-

Dilute solutions of this compound (absorbance < 0.1 at λabs)

-

Calibrated spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the λabs determined from the absorption spectrum.

-

Scan the emission wavelengths from the excitation wavelength + 10 nm to approximately 600 nm.

-

The wavelength corresponding to the highest fluorescence intensity is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined λem.

-

Scan the excitation wavelengths from 250 nm up to the emission wavelength - 10 nm.

-

The resulting spectrum should be corrected for the lamp intensity profile and should resemble the absorption spectrum.

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

-

Solutions of this compound and a fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54) of varying concentrations with absorbance values between 0.01 and 0.1.[1]

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Absorbance and Fluorescence Measurement: Measure the absorption and fluorescence emission spectra for all prepared solutions of the sample and the standard. The excitation wavelength must be the same for all measurements.

-

Data Analysis:

-

Integrate the area under the emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φf, spl) is calculated using the following equation: Φf, spl = Φf, std * (mspl / mstd) * (nspl² / nstd²) where Φf, std is the quantum yield of the standard, m is the slope of the linear fit of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[2]

-

Fluorescence Lifetime (τf) Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.

Materials:

-

Dilute solution of this compound

-

TCSPC system (pulsed light source, fast detector, timing electronics)

Procedure:

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of Ludox).

-

Fluorescence Decay Measurement: Acquire the fluorescence decay data for the this compound solution at its emission maximum.

-

Data Analysis: The fluorescence decay data is fitted to a multi-exponential decay model, often requiring deconvolution with the IRF. The goodness of the fit is assessed by the chi-squared (χ²) value. The fluorescence lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.[2]

Visualizations

The following diagrams illustrate the key experimental workflows described above.

References

An In-depth Technical Guide to 4,7-Dimethylcoumarin: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,7-Dimethylcoumarin, a significant member of the coumarin family of compounds. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and established experimental protocols for its synthesis.

Chemical Structure and IUPAC Name

This compound is a heterocyclic compound belonging to the benzopyrone class.[1] Its structure consists of a benzene ring fused to an α-pyrone ring, with two methyl groups substituted at positions 4 and 7.[2]

The IUPAC name for this compound is 4,7-dimethylchromen-2-one .[2][3]

Chemical Structure:

-

Molecular Formula: C₁₁H₁₀O₂[3]

-

Canonical SMILES: CC1=CC2=C(C=C1)C(=CC(=O)O2)C[2]

-

InChI Key: MUMAHEBVYSIROC-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 174.20 g/mol | [2][3] |

| XLogP3 | 2.6 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 174.068079557 Da | [3] |

| Monoisotopic Mass | 174.068079557 Da | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| Heavy Atom Count | 13 | [3] |

| CAS Number | 14002-90-5 | [2][3] |

Experimental Protocols

The synthesis of this compound is commonly achieved through the Pechmann condensation reaction.[2][4] Additionally, derivatization, such as nitration, can be performed to explore its biological activities.[1][5]

3.1. Synthesis of this compound via Pechmann Condensation [4]

This protocol outlines the synthesis of this compound from p-cresol and ethyl acetoacetate.

-

Materials:

-

p-Cresol (21 ml)

-

Ethyl acetoacetate (26 ml)

-

Concentrated Sulphuric acid (100 ml)

-

Ice water

-

-

Procedure:

-

A mixture of p-cresol and ethyl acetoacetate is prepared in concentrated sulphuric acid.

-

The reaction mixture is heated on a water bath for 5 hours.

-

After heating, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into ice water, leading to the precipitation of the product.

-

The solid product is collected by filtration and washed with water.

-

3.2. Nitration of this compound [1][5]

This protocol describes the nitration of this compound to produce nitro derivatives. The temperature of this reaction is a critical factor in determining the position of the nitro group.[5]

-

Materials:

-

This compound (1 g)

-

Concentrated Sulphuric acid (15 ml)

-

Concentrated Nitric acid (0.4 ml)

-

Ice bath

-

-

Procedure:

-

Dissolve 1 g of this compound in 15 ml of concentrated sulphuric acid by stirring in an ice bath.

-

Prepare a nitrating mixture of concentrated nitric acid (0.4 ml) and concentrated sulphuric acid (1.2 ml).

-

Add the nitrating mixture dropwise to the solution of this compound at a temperature of 0–5 °C.

-

The resulting solution is stirred overnight at 0–5 °C.

-

Upon completion, the reaction mixture is poured over ice to precipitate the nitro-substituted product.

-

The precipitate is then filtered and washed.

-

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent nitration.

Caption: Synthesis workflow of this compound and its nitration.

Biological Significance

This compound and its derivatives have garnered interest for their potential biological activities, including antimicrobial and anticancer properties.[2][5] Coumarins, as a class, are known for a wide range of pharmacological effects, making them valuable scaffolds in drug discovery and development.[6] The synthesis of various derivatives allows for the exploration of structure-activity relationships to optimize their therapeutic potential.

References

- 1. iscientific.org [iscientific.org]

- 2. Buy this compound | 14002-90-5 [smolecule.com]

- 3. This compound | C11H10O2 | CID 318539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

- 6. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Anticancer Potential of Novel 4,7-Dimethylcoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of novel 4,7-dimethylcoumarin derivatives as promising anticancer agents. Coumarins, a class of naturally occurring phenolic compounds, have long been recognized for their diverse pharmacological activities.[1] Recent research has honed in on specific derivatives, such as those with a 4,7-dimethyl substitution pattern, revealing significant cytotoxic effects against various cancer cell lines and offering new avenues for targeted cancer therapy. This document provides a comprehensive overview of the synthesis, cytotoxic activity, and proposed mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Comparative Anticancer Activity of this compound Derivatives

The anticancer efficacy of novel this compound derivatives has been demonstrated against several human cancer cell lines. Quantitative data, primarily presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%), allows for a direct comparison of the cytotoxic potential of these compounds. The following tables summarize the available data for a series of newly synthesized this compound-containing sulfonamides.

A series of new coumarin sulfonamide derivatives were synthesized and evaluated for their anti-cancer potential against two cancer cell lines, CaCo-2 (colon adenocarcinoma) and HepG2 (hepatocellular carcinoma), with HdFn (human dermal fibroblasts, neonatal) acting as a normal cell line for selectivity comparison. The reference drugs used were Xeloda and Sorafenib.

Table 1: Cytotoxicity (IC50, µM) of this compound Sulfonamide Derivatives After 24h Incubation

| Compound | CaCo-2 | HepG2 | HdFn |

| [M1] | 22 | 25 | >100 |

| [M2] | 24 | 29 | >100 |

| [M3] | 19 | 23 | >100 |

| [M4] | 10 | 12 | >100 |

| [M5] | 21 | 26 | >100 |

| [M6] | 25 | 30 | >100 |

| Xeloda | 17 | - | 29 |

| Sorafenib | - | 11 | 15 |

Table 2: Selectivity Index (SI) of Compound [M4] and Xeloda

| Compound | Incubation Time | Selectivity Index (SI) |

| [M4] | 24h | 10 |

| 48h | 14 | |

| 72h | 27 | |

| Xeloda | 24h | 1.7 |

| 48h | 1.3 | |

| 72h | 14 |

The Selectivity Index (SI) is calculated as the IC50 value in a normal cell line divided by the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Among the tested compounds, derivative [M4] exhibited the most potent anticancer activity against both CaCo-2 and HepG2 cell lines, with IC50 values of 10 µM and 12 µM, respectively. Notably, this compound demonstrated a significantly higher selectivity index compared to the standard drug Xeloda, suggesting a more targeted cytotoxic effect on cancer cells while sparing normal cells.

Experimental Protocols

This section details the methodologies employed in the synthesis and evaluation of the anticancer properties of novel this compound derivatives.

Synthesis of this compound Sulfonamide Derivatives

The synthesis of the novel this compound sulfonamide derivatives involved a multi-step process. The general structure of these compounds is characterized by a this compound core linked to a sulfonamide moiety. The characterization of the synthesized compounds was performed using Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and mass spectrometry to confirm their chemical structures.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized this compound derivatives were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer (CaCo-2, HepG2) and normal (HdFn) cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and reference drugs for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, the medium was removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT solution was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

While specific mechanistic studies for the novel this compound sulfonamides are still emerging, the broader class of coumarin derivatives is known to exert its anticancer effects through the modulation of several key signaling pathways. Molecular docking studies of the this compound sulfonamides suggest potential pharmacophore sites that could be responsible for their biological activity. General mechanisms for coumarins include the induction of apoptosis and inhibition of cell proliferation pathways.[2][3]

A prominent pathway implicated in the anticancer activity of many coumarin derivatives is the PI3K/Akt/mTOR pathway .[2][3] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Inhibition of this pathway by coumarin derivatives can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by coumarin derivatives.

Another critical mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.

Caption: Intrinsic apoptosis pathway potentially modulated by coumarin derivatives.

Experimental Workflow for Anticancer Drug Discovery with this compound Derivatives

The discovery and development of novel anticancer agents from the this compound scaffold typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery of anticancer this compound derivatives.

References

- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Antimicrobial and Antifungal Therapies: A Technical Deep Dive into 4,7-Dimethylcoumarin Compounds

For Immediate Release

[City, State] – [Date] – In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents. Among the promising candidates, coumarin derivatives have emerged as a significant area of interest. This technical guide delves into the antimicrobial and antifungal properties of a specific scaffold, 4,7-Dimethylcoumarin, and its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document synthesizes key findings on their efficacy, outlines detailed experimental protocols for their evaluation, and visualizes the proposed mechanisms of action.

Quantitative Efficacy of this compound and Its Derivatives

The antimicrobial and antifungal potency of this compound and its modified structures has been evaluated against a range of pathogenic microorganisms. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, provide a quantitative measure of their bioactivity.

Antimicrobial Activity Data

Comprehensive screening of this compound has revealed its activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been reported to be in the range of 125-750 μg/mL against Gram-negative bacteria like Escherichia coli, with greater potency observed against Gram-positive strains such as Staphylococcus aureus, where MICs are between 125-250 μg/mL[1]. Further studies on derivatives have shown that strategic modifications can significantly enhance this activity.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| This compound | Escherichia coli (Gram-) | 125-750 | - | [1] |

| This compound | Staphylococcus aureus (Gram+) | 125-250 | - | [1] |

| 3,6-dinitro-4,7-dimethylcoumarin | Escherichia coli | - | Good Activity | [2] |

| 6,8-dinitro-4,7-dimethylcoumarin | Escherichia coli | - | Good Activity | [2] |

| 3,6,8-trinitro-4,7-dimethylcoumarin | Escherichia coli | More effective than Amoxicillin | - | [2] |

Note: "Good Activity" indicates that the compound showed notable inhibition, but specific quantitative data was not provided in the cited source.

Antifungal Activity Data

The antifungal potential of this compound derivatives has also been a subject of investigation. For instance, dinitro derivatives of this compound have demonstrated promising activity against Candida albicans. The addition of hydroxyl groups at positions 6 and 7 has been shown to significantly boost antifungal potency, with some 6,7-dihydroxycoumarin derivatives exhibiting MICs as low as 62.5-125 μg/mL against various fungal pathogens[1].

| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 3,6-dinitro-4,7-dimethylcoumarin | Candida albicans | - | Good Activity | [2] |

| 6,8-dinitro-4,7-dimethylcoumarin | Candida albicans | - | Better than Fluconazole | [2] |

| 6,7-dihydroxycoumarin derivatives | Various fungal pathogens | 62.5-125 | - | [1] |

Note: "Good Activity" and "Better than Fluconazole" are qualitative descriptions from the source, indicating significant antifungal effects.

Experimental Protocols

Standardized methodologies are paramount for the reproducible evaluation of antimicrobial and antifungal activity. The following are detailed protocols for the agar well diffusion method and the broth microdilution method, commonly employed in the screening of coumarin compounds.

Agar Well Diffusion Method

This method is utilized to qualitatively assess the antimicrobial activity of a compound.

References

4,7-Dimethylcoumarin: A Versatile Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The coumarin nucleus, a benzopyrone framework, is a privileged scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities. Among the numerous coumarin derivatives, 4,7-dimethylcoumarin has emerged as a particularly promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the amenability of its structure to chemical modification have allowed for the creation of a diverse library of compounds with significant potential in treating a range of diseases, from cancer and infectious diseases to neurodegenerative disorders and inflammation. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound-based compounds, offering valuable insights for researchers in the field of drug discovery.

Synthesis of the this compound Scaffold

The most common and efficient method for synthesizing the this compound core is the Pechmann condensation.[1][2][3] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. In the case of this compound, 3-methylphenol (m-cresol) is reacted with ethyl acetoacetate.

A general workflow for this synthesis is depicted below:

Further functionalization of the this compound scaffold is readily achievable. For instance, nitration using a mixture of nitric acid and sulfuric acid can introduce nitro groups at various positions, which can then be reduced to amino groups, providing a handle for further derivatization.[1][4]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting the versatility of this scaffold in drug design.

Antimicrobial Activity

Numerous studies have explored the antimicrobial potential of this compound derivatives against a range of bacterial and fungal pathogens.[1][5][6] The mechanism of action is often attributed to their ability to interfere with microbial growth and cellular processes.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Test Organism | Activity Metric | Value | Reference |

| 4-methyl-7-alkynyl coumarins | Various bacteria | MIC | 5 to 150 µg/mL | [5] |

| Substituted 4,7-dimethylcoumarins | Candida albicans | Inhibition Zone | - | [1] |

| Substituted 4,7-dimethylcoumarins | Various bacteria & fungi | Meaningful activity | - | [6] |

Anticancer Activity

The anticancer properties of coumarin derivatives are well-documented, and compounds derived from the this compound scaffold are no exception.[7][8][9] These compounds can induce apoptosis, inhibit cell proliferation, and suppress migration and invasion of cancer cells.[7] Some derivatives have been shown to act through the inhibition of signaling pathways such as the PI3K/AKT pathway.[7]

Table 2: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 3-(coumarin-3-yl)-acrolein derivatives | A549, KB, Hela, MCF-7 | IC50 | Variable | [7] |

| Benzylsulfone coumarin derivatives | Hela | - | - | [7] |

| 8-substituted-4-methyl-7-hydroxycoumarin | Skin cancer cell lines | - | - | [10] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Derivatives of this compound have shown significant anti-inflammatory effects.[11][12][13] These compounds can modulate inflammatory pathways in microglial cells, for example, by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), thromboxane (TX) B2, and prostaglandin (PG) E2.[11]

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) | LPS-stimulated microglia | Inhibition of NO, TXB2, TNF-α | Significant at 50 µM | [11] |

| 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) | LPS-stimulated microglia | Inhibition of NO, TXB2, PGE2, TNF-α | Significant at 100 µM | [11] |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Carrageenan-induced paw edema | % Inhibition | Up to 44.05% | [13] |

Enzyme Inhibition: Targeting Neurodegenerative Diseases

A particularly exciting area of research for this compound derivatives is in the treatment of neurodegenerative diseases like Alzheimer's.[14][15] These compounds have been shown to act as multi-target-directed ligands (MTDLs), simultaneously inhibiting key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[14][15] The synergistic inhibition of these enzymes is a promising therapeutic strategy for Alzheimer's disease.

Table 4: Enzyme Inhibition by this compound Derivatives for Alzheimer's Disease

| Compound/Derivative | Target Enzyme | Activity Metric | Value (µM) | Reference |

| 4,7-dimethyl-5-O-arylpiperazinylcoumarins | MAO-B | IC50 | 1.88 - 3.18 | [14] |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | hAChE | IC50 | 1.52 - 4.95 | [14][15] |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | hMAO-A | IC50 | 6.97 - 7.65 | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are outlines of key experimental protocols for evaluating the biological activities of this compound derivatives.

General Synthesis of 6-nitro-4,7-dimethyl-chromen-2-one[1][4]

-

Dissolve 1 g of 4,7-dimethyl-chromen-2-one in 15 mL of concentrated sulfuric acid (H₂SO₄) with stirring in an ice bath.

-

Prepare a nitrating mixture of 0.4 mL of nitric acid (HNO₃) and 1.2 mL of H₂SO₄.

-

Add the nitrating mixture dropwise to the coumarin solution while maintaining the temperature at 0–5 °C.

-

Stir the resulting solution overnight at 0–5 °C.

-

After the reaction is complete, pour the solution onto ice to precipitate the product.

-

Filter the solid precipitate and wash it with ethanol.

Antimicrobial Activity Assessment: Broth Microdilution Method[16][17]

-

Prepare a series of two-fold dilutions of the test compound in a suitable liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized microbial suspension (e.g., adjusted to 0.5 McFarland standard).

-

Incubate the plate under appropriate conditions for the test microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth. Growth can be assessed visually by turbidity or by measuring the optical density.[16]

In Vitro Anti-inflammatory Activity: Carrageenan-Induced Paw Edema[13][18]

-

Induce edema in the hind paw of rats by injecting a carrageenan solution.

-

Administer the test compound to the rats, typically orally or intraperitoneally, before or after the carrageenan injection.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups compared to a control group.

A general workflow for screening anti-inflammatory compounds is as follows:

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the discovery of new drugs. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemists. The demonstrated efficacy of these compounds in preclinical models of cancer, infectious diseases, inflammation, and neurodegenerative disorders underscores their therapeutic potential. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on elucidating their precise mechanisms of action to pave the way for their clinical development.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. iscientific.org [iscientific.org]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. scispace.com [scispace.com]

- 7. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atlantis-press.com [atlantis-press.com]

- 13. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

Synthesis of Nitro and Amino Derivatives of 4,7-Dimethylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of nitro and amino derivatives of 4,7-dimethylcoumarin, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the experimental protocols for nitration and subsequent reduction, presents key quantitative data in a structured format, and illustrates the synthetic pathways and workflows through clear diagrams.

Introduction

Coumarins, a class of benzopyrone compounds, are widely recognized for their therapeutic potential, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The introduction of nitro and amino functional groups onto the this compound scaffold can significantly modulate its biological and physicochemical properties, leading to the development of novel therapeutic agents.[1] This guide focuses on the synthetic strategies employed to achieve these chemical modifications, providing a practical resource for researchers in the field.

Synthesis of Nitro Derivatives of this compound

The nitration of this compound is a critical step that can yield a variety of mono-, di-, and tri-nitro isomers depending on the reaction conditions. The regioselectivity of the nitration is highly influenced by factors such as temperature, reaction time, and the concentration of the nitrating mixture (typically a combination of nitric acid and sulfuric acid).[4][5]

Experimental Protocol: Nitration of this compound

The following protocols are generalized from established methods.[4][5] Researchers should adapt these procedures based on their specific experimental goals and safety considerations.

Synthesis of 6-Nitro-4,7-dimethylcoumarin and 8-Nitro-4,7-dimethylcoumarin:

-

Dissolve 1 gram of this compound in 15 mL of concentrated sulfuric acid while stirring in an ice bath (0-5 °C).[4]

-

Slowly add a pre-cooled nitrating mixture of 0.4 mL of nitric acid and 1.2 mL of sulfuric acid dropwise to the solution, maintaining the temperature between 0-5 °C.[4]

-

For 6-nitro-4,7-dimethylcoumarin: After the initial stirring in the ice bath for one hour, continue stirring at room temperature for three hours. This condition favors the formation of the 6-nitro isomer in higher yield.[4]

-

For 8-nitro-4,7-dimethylcoumarin: Continue stirring the reaction mixture overnight at a temperature below 5 °C. These conditions promote a higher yield of the 8-nitro isomer.[4]

-

Upon completion of the reaction, pour the mixture over crushed ice to precipitate the product.[4]

-

Filter the solid precipitate, wash with cold ethanol, and recrystallize from a suitable solvent like benzene to obtain the purified nitrocoumarin isomer.[4]

Synthesis of Dinitro and Trinitro Derivatives:

To synthesize dinitro and trinitro derivatives, the amount of the nitrating mixture is increased.[4][5]

-

Dinitro derivatives (3,6-dinitro- and 6,8-dinitro-): Use a double amount of the nitric acid and sulfuric acid mixture. The reaction is initially kept at 0-5 °C for 3 hours and then allowed to proceed overnight, with the temperature gradually increasing to 15 °C. The two isomers can be separated based on their differential solubility in dioxane, with 3,6-dinitro-4,7-dimethylcoumarin being insoluble and 6,8-dinitro-4,7-dimethylcoumarin being soluble.[4][5]

-

Trinitro derivative (3,6,8-trinitro-): Employ a threefold amount of the nitrating mixture and allow the temperature to gradually increase to 28 °C overnight. The product is isolated by pouring the reaction mixture into ice water, followed by filtration and washing.[4][5]

Reaction Pathway for Nitration

Caption: Synthetic routes for the nitration of this compound.

Quantitative Data for Nitro Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |

| 6-Nitro-4,7-dimethylcoumarin | C₁₁H₉NO₄ | 180-182 | High (at RT) | [4] |

| 8-Nitro-4,7-dimethylcoumarin | C₁₁H₉NO₄ | 210-212 | High (at <5°C) | [4] |

| 3,6-Dinitro-4,7-dimethylcoumarin | C₁₁H₈N₂O₆ | >300 | - | [4] |

| 6,8-Dinitro-4,7-dimethylcoumarin | C₁₁H₈N₂O₆ | 220-222 | - | [4] |

| 3,6,8-Trinitro-4,7-dimethylcoumarin | C₁₁H₇N₃O₈ | 198-200 | - | [4] |

| Yields are condition-dependent and may vary. |

Synthesis of Amino Derivatives of this compound

The reduction of the nitro group to an amino group is a common subsequent step in the synthesis of coumarin derivatives for pharmaceutical applications. This transformation is typically achieved using reducing agents such as iron powder in an acidic medium.

Experimental Protocol: Reduction of Nitrocoumarins

The following protocol is a standard method for the reduction of nitro-4,7-dimethylcoumarins.[4]

-

Dissolve 1 gram of the nitro-4,7-dimethylcoumarin derivative in 15 mL of dioxane by heating.[4]

-

In a separate flask, prepare a mixture of 0.83 grams of iron powder, 2.3 mL of water, and 1.2 mL of glacial acetic acid.[4]

-

Add the dissolved nitrocoumarin solution to the iron mixture.

-

Reflux the resulting solution for 10 hours.[4]

-

Filter the hot mixture to remove unreacted iron.[4]

-

Neutralize the filtrate with sodium bicarbonate.[4]

-

Pour the neutralized solution over ice to precipitate the amino-coumarin product.[4]

-

Filter the solid precipitate and recrystallize from a suitable solvent like benzene to obtain the purified product.[4]

Experimental Workflow for Synthesis and Reduction

Caption: General experimental workflow for the synthesis of nitro and amino derivatives.

Quantitative Data for Amino Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Reference |

| 6-Amino-4,7-dimethylcoumarin | C₁₁H₁₁NO₂ | 230-232 | [4] |

| 8-Amino-4,7-dimethylcoumarin | C₁₁H₁₁NO₂ | 188-190 | [4] |

| 3,6-Diamino-4,7-dimethylcoumarin | C₁₁H₁₂N₂O₂ | 240-242 | [4] |

| 6,8-Diamino-4,7-dimethylcoumarin | C₁₁H₁₂N₂O₂ | 218-220 | [4] |

Characterization

The synthesized nitro and amino derivatives of this compound are typically characterized using a suite of spectroscopic techniques to confirm their chemical structures.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups. For nitro derivatives, characteristic peaks for the nitro group (NO₂) are observed. In the amino derivatives, the disappearance of the nitro group peaks and the appearance of N-H stretching vibrations confirm the reduction.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the position of substituents on the coumarin ring.[4][5]

-

Thin Layer Chromatography (TLC): Employed to monitor the progress of the reaction and to assess the purity of the synthesized compounds.[5]

Conclusion

The synthesis of nitro and amino derivatives of this compound offers a versatile platform for the development of new chemical entities with potential therapeutic applications. The ability to control the degree and position of nitration through careful manipulation of reaction conditions allows for the creation of a diverse library of compounds. The subsequent reduction to amino derivatives further expands the chemical space for derivatization and biological screening. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and exploration of novel coumarin-based compounds for drug discovery.

References

- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. iscientific.org [iscientific.org]

A Comprehensive Technical Guide to the Natural Sources and Isolation of Coumarin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural origins of coumarin compounds, detailing their distribution in the plant kingdom. It further elucidates the primary methodologies for their extraction, isolation, and purification, presenting detailed experimental protocols for key techniques. All quantitative data is summarized in structured tables for ease of comparison, and complex biological and experimental workflows are visualized through diagrams generated using the DOT language.

Natural Sources of Coumarin Compounds

Coumarins are a class of specialized metabolites synthesized by a wide variety of organisms, including plants, fungi, and bacteria. In the plant kingdom, they are particularly abundant and diverse. The presence and concentration of these compounds can vary significantly between different plant families, genera, species, and even between different organs of the same plant. Environmental conditions and the developmental stage of the plant also play a crucial role in coumarin accumulation.

Coumarins are found in roots, stems, leaves, flowers, fruits, and seeds, often as part of the plant's defense mechanism against herbivores and pathogens. Several plant families are particularly well-known for being rich sources of coumarins and their derivatives.[1][2][3]

Table 1: Major Plant Families and Genera Rich in Coumarin Compounds

| Plant Family | Key Genera | Notable Coumarin-Containing Species | Primary Coumarin Types |

| Apiaceae (Umbelliferae) | Angelica, Peucedanum, Heracleum, Ferula, Pimpinella | Angelica archangelica (Garden Angelica), Peucedanum ostruthium (Masterwort), Heracleum sphondylium (Hogweed), Ferula assa-foetida (Asafoetida), Pimpinella anisum (Anise) | Simple coumarins, Furanocoumarins (linear and angular), Pyranocoumarins |

| Rutaceae | Citrus, Ruta, Zanthoxylum, Murraya, Aegle | Citrus aurantium (Bitter Orange), Ruta graveolens (Common Rue), Zanthoxylum schinifolium, Murraya paniculata (Orange Jasmine), Aegle marmelos (Bael) | Simple coumarins, Furanocoumarins, Pyranocoumarins, Prenylated coumarins |

| Fabaceae (Leguminosae) | Dipteryx, Melilotus, Trigonella, Psoralea | Dipteryx odorata (Tonka Bean), Melilotus officinalis (Yellow Sweet Clover), Trigonella foenum-graecum (Fenugreek), Psoralea corylifolia (Babchi) | Simple coumarins (including the highest natural concentration of coumarin itself), Furanocoumarins |

| Asteraceae (Compositae) | Pterocaulon, Artemisia, Matricaria, Achillea | Pterocaulon balansae, Artemisia dracunculus (Tarragon), Matricaria chamomilla (Chamomile), Achillea millefolium (Yarrow) | Simple coumarins, Sesquiterpene coumarins |

Quantitative Distribution of Coumarins

The concentration of coumarins in plant materials can range from trace amounts to several percent of the dry weight. The following table presents a summary of reported coumarin content in selected plant species.

Table 2: Quantitative Analysis of Coumarin Content in Various Plant Species

| Plant Species | Family | Plant Part | Coumarin Compound(s) | Concentration (mg/g of dry weight unless otherwise specified) | Reference |

| Pterocaulon balansae | Asteraceae | Aerial parts | Seven coumarins | 0.584–54 mg/g | [4][5] |

| Levisticum officinale | Apiaceae | Fresh roots | Total coumarins (Apterin, Xanthotoxin, Isopimpinellin, Pimpinellin) | 1.7–2.9 mg/g | [6] |

| Levisticum officinale | Apiaceae | Dry roots | Total coumarins (Apterin, Xanthotoxin, Isopimpinellin, Pimpinellin) | 15–24 mg/g | [6] |

| Melilotus officinalis | Fabaceae | Flowering tops | Coumarin | 316.37 mg/100 g (3.16 mg/g) | [7] |

| Ruta graveolens | Rutaceae | Aerial parts | Coumarin | 0.47 mg/100 g (in hexane extract) | [7] |

| Angelica archangelica | Apiaceae | Roots | Coumarin | Not specified, but present | [7] |

Biosynthesis of Coumarins in Plants

The biosynthesis of coumarins originates from the shikimic acid pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids.[8] The pathway proceeds through the phenylpropanoid pathway, with L-phenylalanine serving as the primary precursor.

The key steps in the biosynthesis of simple coumarins are outlined below:

-

Deamination of L-phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the elimination of ammonia from L-phenylalanine to form cinnamic acid.

-

Hydroxylation of Cinnamic Acid: Cinnamic acid is hydroxylated at the ortho-position (C2) by cinnamate-2-hydroxylase (C2H) to yield o-coumaric acid.

-

Glucosylation and Isomerization: The hydroxyl group of o-coumaric acid is often glucosylated to form o-coumaric acid glucoside. This glucoside can then undergo a light-induced or enzymatic trans-cis isomerization.

-

Lactonization: The cis-o-coumaric acid glucoside is hydrolyzed by a β-glucosidase to release cis-o-coumaric acid, which spontaneously cyclizes to form the lactone ring of coumarin.

Further modifications of the basic coumarin skeleton, such as prenylation, hydroxylation, and methylation, lead to the vast diversity of coumarin derivatives found in nature.

References

- 1. anses.fr [anses.fr]

- 2. researchgate.net [researchgate.net]

- 3. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4,7-Dimethylcoumarin as a Fluorescent Probe for Bioimaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4,7-Dimethylcoumarin as a fluorescent probe in bioimaging. This document outlines the photophysical properties, provides detailed experimental protocols for cell imaging, and includes methodologies for characterizing the probe's fluorescence properties.

Introduction

This compound is a fluorescent compound belonging to the coumarin family, a class of dyes widely used in biological research as fluorescent probes and labels.[1][2] Due to their inherent spectroscopic properties, including sensitivity to the microenvironment, coumarins are valuable tools for visualizing cellular structures and processes.[3] The methyl substitutions at the 4 and 7 positions of the coumarin ring influence its photophysical and chemical properties. While specific bioimaging applications for the unmodified this compound are not extensively documented, its general characteristics suggest its potential as a cell-permeant dye for staining cellular compartments, likely with a preference for lipophilic environments such as membranes, a common feature of many coumarin derivatives.[4]

Physicochemical and Photophysical Properties

Table 1: Physicochemical and Photophysical Properties of this compound

| Property | Value/Expected Range | Source/Method |

| Chemical Formula | C₁₁H₁₀O₂ | [5] |

| Molecular Weight | 174.19 g/mol | [5] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | General knowledge |

| Excitation Maximum (λex) | ~320-360 nm | Estimated from related compounds |

| Emission Maximum (λem) | ~380-450 nm | Estimated from related compounds |

| Molar Extinction Coefficient (ε) | To be determined | See Protocol 3 |

| Fluorescence Quantum Yield (Φf) | To be determined | See Protocol 4 |

| Fluorescence Lifetime (τ) | To be determined | See Protocol 5 |

Experimental Protocols

The following protocols provide a general framework for using this compound in cell imaging. Optimization of probe concentration, incubation times, and imaging parameters is essential for specific cell types and applications.

-

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.74 mg of this compound in 1 mL of DMSO.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light to prevent photobleaching.

-

This protocol describes a general procedure for staining live cells with this compound, likely localizing to cytoplasmic and membranous structures due to its predicted lipophilicity.

-

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

This compound stock solution (10 mM in DMSO)

-

Fluorescence microscope with a DAPI filter set or similar optics

-

-

Procedure:

-

Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

-

On the day of the experiment, prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Remove the culture medium from the cells and gently wash them once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. Incubation times may require optimization.

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess probe.[6]

-

Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Immediately proceed with imaging using a fluorescence microscope equipped with a filter set appropriate for blue fluorescence (e.g., excitation ~350 nm, emission ~450 nm).

-

Caption: Workflow for staining live cells with this compound.

-

Principle: The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined by measuring the absorbance of a series of solutions of known concentrations using a spectrophotometer and applying the Beer-Lambert law.[7]

-

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile) with concentrations ranging from 1 µM to 20 µM.

-

Use a UV-Vis spectrophotometer to measure the absorbance spectrum of each dilution from 250 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

Plot the absorbance at λabs against the concentration for each dilution.

-

The molar extinction coefficient (ε) is calculated from the slope of the linear fit of the data, according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm).

-

-

Principle: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It can be determined using a comparative method, by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[7] For blue-emitting coumarins, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.[7]

-

Procedure:

-

Prepare a series of dilutions for both this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

-

Measure the UV-Vis absorption spectra for all prepared solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (msample / mstd) * (ηsample² / ηstd²) where Φf,std is the quantum yield of the standard, m is the slope of the linear fit, and η is the refractive index of the solvent.

-

-

Principle: The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its determination.[7][8]

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent.

-

Use a TCSPC system with a pulsed light source (e.g., a picosecond laser) and a fast detector.

-

Excite the sample at its absorption maximum and collect the fluorescence decay profile.

-

The fluorescence lifetime (τ) is determined by fitting the decay data to an exponential decay model.

-

Application in Bioimaging: General Cellular Staining

Given the lipophilic nature of many coumarin derivatives, this compound is expected to passively diffuse across the plasma membrane of live cells and accumulate in lipid-rich environments such as the endoplasmic reticulum, Golgi apparatus, and cellular membranes. This makes it a potential candidate for general-purpose visualization of cellular morphology and for tracking changes in these compartments.

Caption: Proposed mechanism for cellular uptake and fluorescence of this compound.

Troubleshooting

-

Low Signal/No Staining:

-

Increase the probe concentration or incubation time.

-

Ensure the imaging settings (excitation/emission wavelengths, exposure time) are optimal.

-

Verify the viability of the cells.

-

-

High Background Fluorescence:

-

Phototoxicity:

-

Reduce the excitation light intensity or exposure time.

-

Use the lowest possible probe concentration that gives a sufficient signal.

-

Conclusion

This compound is a readily available fluorophore with the potential for application in bioimaging as a general cellular stain. The provided protocols offer a starting point for its use and characterization. Researchers are encouraged to optimize these protocols for their specific experimental needs and to perform a thorough photophysical characterization to ensure accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H10O2 | CID 318539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzyme Activity Assays Using 7-Hydroxycoumarin Substrates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-hydroxycoumarin and its derivatives as fluorogenic substrates for the measurement of various enzyme activities. The high sensitivity and amenability to high-throughput screening formats make these assays invaluable tools in basic research and drug discovery.[1][2][3][4][5]

Principle of the Assay

Enzyme activity assays using 7-hydroxycoumarin-based substrates rely on the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into the highly fluorescent product, 7-hydroxycoumarin (also known as umbelliferone), or its derivatives.[1][3] This conversion allows for the continuous monitoring of enzyme activity by measuring the increase in fluorescence intensity over time. The large Stokes shift and high quantum yield of 7-hydroxycoumarin contribute to the high sensitivity of these assays.[3][5] Conversely, some assays are designed to measure the decrease in fluorescence as a fluorescent 7-hydroxycoumarin derivative is conjugated to a non-fluorescent product, for example, in glucuronidation or sulfation reactions.[1][6]

The general reaction is as follows:

Pro-fluorescent Substrate (7-hydroxycoumarin derivative) + Enzyme → 7-Hydroxycoumarin (Fluorescent) + Product

The fluorescence of 7-hydroxycoumarin is typically excited at wavelengths between 300-420 nm, with emission maxima ranging from 350-500 nm.[1][4]

Enzyme Classes Assayed

A wide variety of enzymes can be assayed using 7-hydroxycoumarin-based substrates. These include:

-

Cytochrome P450 (CYP) enzymes: Involved in drug metabolism, these enzymes catalyze the oxidation of various coumarin derivatives to the fluorescent 7-hydroxycoumarin.[1][7]

-

UDP-Glucuronosyltransferases (UGTs): These enzymes conjugate glucuronic acid to substrates, and assays can measure the decrease in fluorescence of a 7-hydroxycoumarin derivative upon conjugation.[1][8][9]

-

Sulfotransferases (SULTs): Similar to UGTs, SULTs catalyze the transfer of a sulfonate group, leading to a decrease in the fluorescence of 7-hydroxycoumarin substrates.[1][6][10]

-

Glycosidases (e.g., β-galactosidase): These enzymes cleave glycosidic bonds, releasing the fluorescent 7-hydroxycoumarin from a non-fluorescent glycoside conjugate.[11]

-

Other Hydrolases: Various other hydrolases can be assayed with appropriately designed 7-hydroxycoumarin substrates.[2]

Data Presentation: Quantitative Enzyme Kinetics

The following tables summarize kinetic parameters for various enzymes using 7-hydroxycoumarin-based substrates.

Table 1: Kinetic Parameters for Human UDP-Glucuronosyltransferases (UGTs) with 7-Hydroxy-4-trifluoromethylcoumarin (HFC) [8]

| UGT Isoform | Km (µM) | Vmax (pmol/min/pmol UGT) |

| UGT1A6 | 150 | 1300 |

| UGT1A7 | 60 | 350 |

| UGT1A10 | 20 | 1200 |

| UGT2A1 | 110 | 250 |

Table 2: Kinetic Parameters for Sulfotransferases (SULTs) with 7-Hydroxycoumarin Derivatives in Dog Liver Cytosol [6]

| Substrate | Km (µM) | Vmax (µmol/min/g protein) |

| 7-Hydroxycoumarin | 1.5 | 0.5 |

| 3-Phenyl-7-hydroxycoumarin | 0.5 | 1.2 |

| 4-Methyl-7-hydroxycoumarin | 2.0 | 0.8 |

Table 3: Inhibition of Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity by 3-Substituted 7-Hydroxycoumarin Derivatives [12]

| Compound | Ki (µM) |

| 2 | 12.4 ± 1.3 |

| 6a (3-phenyl) | 1.17 ± 0.10 |

| 6k (3-(4-bromophenyl)) | 0.31 ± 0.02 |

Experimental Protocols

Protocol 1: General Assay for CYP450 Activity (e.g., Coumarin 7-Hydroxylation)

This protocol describes a general method for measuring the activity of CYP2A6 by monitoring the conversion of coumarin to 7-hydroxycoumarin.

Materials:

-

Recombinant human CYP2A6 enzyme

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Coumarin (substrate)

-

7-Hydroxycoumarin (standard for calibration curve)

-

100 mM Tris-HCl buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of coumarin in a suitable solvent (e.g., DMSO).

-

Prepare a series of 7-hydroxycoumarin standards in the assay buffer for generating a standard curve.

-

-

Assay Setup:

-

Initiate the Reaction:

-

Start the reaction by adding the NADPH regenerating system.[7] The final volume should be around 100-200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Measurement:

-

Stop the reaction (e.g., by adding acetonitrile).

-

Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Generate a standard curve using the 7-hydroxycoumarin standards.

-

Calculate the concentration of 7-hydroxycoumarin produced in each well from the standard curve.

-

Determine the enzyme activity, typically expressed as pmol of product formed per minute per pmol of enzyme.

-

Protocol 2: Assay for UGT Activity using 7-Hydroxycoumarin

This protocol is for measuring the glucuronidation of 7-hydroxycoumarin, which results in a decrease in fluorescence.[1][13]

Materials:

-

Liver microsomes or recombinant UGT enzyme

-

7-Hydroxycoumarin (substrate)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

1 M Potassium phosphate buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 7-hydroxycoumarin in a suitable solvent.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following:

-

1 M Potassium phosphate buffer (pH 7.4)

-

MgCl₂ (e.g., 0.1 M)

-

Liver microsomes or recombinant UGT enzyme

-

7-Hydroxycoumarin substrate (e.g., 5 µM final concentration)[10]

-

-

-

Pre-incubation:

-

Pre-incubate the mixture for a few minutes at 37°C.

-

-

Initiate the Reaction:

-

Start the reaction by adding UDPGA.

-

-

Measurement:

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Monitor the decrease in fluorescence over time (kinetic assay) at an excitation of ~405 nm and emission of ~460 nm.[6]

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (decrease in fluorescence per unit time).

-

The activity can be expressed as the rate of substrate consumption.

-

Visualizations

Caption: Enzymatic conversion of a non-fluorescent substrate to a fluorescent product.

Caption: General workflow for a 7-hydroxycoumarin-based enzyme assay.

Caption: Logical relationship between assay types and enzyme classes.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. benchchem.com [benchchem.com]

- 6. In vitro sulfonation of 7-hydroxycoumarin derivatives in liver cytosol of human and six animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. erepo.uef.fi [erepo.uef.fi]

- 11. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4-Methylcoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of benzopyrone scaffolds widely found in nature and are of considerable interest to the pharmaceutical and materials science industries.[1] Derivatives of 4-methylcoumarin, in particular, form the core structure of numerous compounds exhibiting a broad range of biological activities, including antimicrobial and antioxidant properties.[2] They also serve as valuable fluorescent probes and laser dyes. The Pechmann condensation, a classic name reaction, remains one of the most straightforward and widely used methods for synthesizing these derivatives, involving the acid-catalyzed reaction of a phenol with a β-ketoester, typically ethyl acetoacetate.[1][3] Modern variations of this protocol often employ green chemistry principles, such as the use of solid acid catalysts, solvent-free conditions, and microwave irradiation to improve yields and reduce reaction times.[4][5]

This document provides detailed protocols for the synthesis of 4-methylcoumarin derivatives via the Pechmann condensation, a summary of reaction conditions and yields for various derivatives, and a visualization of the reaction mechanism.

Summary of Synthetic Protocols and Yields

The Pechmann condensation is versatile, allowing for the synthesis of a wide array of 4-methylcoumarin derivatives by varying the phenolic starting material and the catalyst. The choice of catalyst and reaction conditions significantly impacts reaction efficiency and yield.

| Starting Phenol | Product | Catalyst | Conditions | Time | Yield (%) | Reference |

| Resorcinol | 7-Hydroxy-4-methylcoumarin | SnCl₂·2H₂O (10 mol%) | Microwave (800W), Solvent-free | 260 s | 55.25 | [2][4] |

| Resorcinol | 7-Hydroxy-4-methylcoumarin | AlCl₃ | Microwave, Solvent-free | - | 53.00 | [2] |

| Resorcinol | 7-Hydroxy-4-methylcoumarin | Amberlyst-15 | Microwave, Solvent-free, 110°C | 100 min | ~95 | [6][7] |

| Resorcinol | 7-Hydroxy-4-methylcoumarin | Nano-crystalline sulfated-zirconia | Microwave, Solvent-free, 150°C | 15 min | 99 | [7] |

| Phenol | 4-Methylcoumarin | InCl₃ (3 mol%) | Ball Mill, Room Temp, Solvent-free | 60 min | 52 | [8] |

| m-Methoxyphenol | 7-Methoxy-4-methylcoumarin | InCl₃ (3 mol%) | Ball Mill, Room Temp, Solvent-free | 20 min | 80 | [8] |

| Phenol | 4-Methylcoumarin | Amberlyst-15 | Microwave, Solvent-free | - | 43 | [5] |

| m-Aminophenol | 7-Amino-4-methylcoumarin | Nano-crystalline sulfated-zirconia | Thermal, 110°C | 2 min | ~100 |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol details a rapid, solvent-free method for the synthesis of 7-hydroxy-4-methylcoumarin using a Lewis acid catalyst and microwave irradiation.[2]

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Domestic microwave oven (e.g., 800W)

-

Crucible or appropriate microwave-safe reaction vessel

-

Ethanol (for recrystallization)

Procedure:

-

In a crucible, combine resorcinol (1.0 mmol) and ethyl acetoacetate (1.0 mmol).

-

Add SnCl₂·2H₂O (0.1 mmol, 10 mol%) to the mixture.

-

Mix the components thoroughly with a glass rod.

-

Place the crucible in the center of a domestic microwave oven.

-

Irradiate the mixture at 800W for a total of 260 seconds. It is advisable to perform the irradiation in short bursts (e.g., 30-60 seconds) to monitor the reaction and prevent overheating.

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

The crude product is a solid. Purify the product by recrystallization from ethanol to obtain pure 7-hydroxy-4-methylcoumarin as a white or pale yellow solid.[9]

-

Confirm the product identity using appropriate analytical techniques, such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopy (FTIR, NMR).[2][4]

Protocol 2: Mechanochemical Synthesis of 4-Methylcoumarin using a Ball Mill

This protocol describes an environmentally friendly, solvent-free synthesis at room temperature using a high-speed ball mill.[8]

Materials:

-

Phenol

-

Ethyl acetoacetate

-

Indium(III) chloride (InCl₃)

-

High-speed mixer ball mill with milling jars and balls

-

Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

-

Place phenol (3.08 mmol), ethyl acetoacetate (3.84 mmol), and InCl₃ (0.09 mmol, 3 mol%) into a milling jar.

-

Mill the mixture at room temperature for 60 minutes.

-

Monitor the reaction progress using TLC (eluent: 5:1 petroleum ether:ethyl acetate).

-

Upon completion, dissolve the resulting solid in ethyl acetate.

-

Filter the mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-